2-methoxy-N-(4-methoxyphenyl)benzamide

Dopamine D2 receptor Neuropharmacology Antiemetic research

Researchers requiring a defined D2/5-HT1A probe often face batch-to-batch variability in receptor affinity. This compound resolves that with verified Ki values (D2: 342 nM; 5-HT1A: 35 nM), enabling reproducible mixed dopaminergic-serotonergic modulation studies. It also serves as a key intermediate for DHPM-derived Eg5 inhibitors. - Consistent 97% purity across batches minimizes assay artifacts. - Available in 250 mg and 1 g research quantities with bulk custom synthesis on demand. - Ships ambient; stable at room temperature for long-term storage.

Molecular Formula C15H15NO3
Molecular Weight 257.28 g/mol
CAS No. 97618-68-3
Cat. No. B172418
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-methoxy-N-(4-methoxyphenyl)benzamide
CAS97618-68-3
Molecular FormulaC15H15NO3
Molecular Weight257.28 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)NC(=O)C2=CC=CC=C2OC
InChIInChI=1S/C15H15NO3/c1-18-12-9-7-11(8-10-12)16-15(17)13-5-3-4-6-14(13)19-2/h3-10H,1-2H3,(H,16,17)
InChIKeyGCIDTLGMBNRXFD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Methoxy-N-(4-methoxyphenyl)benzamide Overview


2-Methoxy-N-(4-methoxyphenyl)benzamide (CAS 97618-68-3) is a disubstituted benzamide derivative structurally related to clinically used substituted benzamides such as metoclopramide and sulpiride. The compound comprises a 2-methoxybenzoyl moiety linked via an amide bond to a 4-methoxyaniline ring. Basic physicochemical characterization includes a predicted boiling point of 341.9 ± 27.0 °C, predicted density of 1.189 ± 0.06 g/cm³, and a predicted pKa of 13.05 ± 0.70 . In vitro pharmacological profiling demonstrates moderate affinity for the dopamine D2 receptor (Ki = 342 nM) [1] and more potent affinity for the serotonin 5-HT1A receptor (Ki = 35 nM) [2]. This benzamide is commercially available from multiple chemical suppliers, typically at 97% purity, and serves as a reference ligand in receptor binding studies and as a synthetic intermediate in medicinal chemistry campaigns .

1 D2/5-HT1A dual receptor binding reference ligand
2 Benzamide scaffold for structure–activity relationship (SAR) probe design
3 Synthetic intermediate for DHPM-based compound libraries

Why 2-Methoxy-N-(4-methoxyphenyl)benzamide Is Unique


Despite a common benzamide scaffold, the substitution pattern critically modulates both receptor affinity and physicochemical behavior. The 2-methoxy group on the benzoyl ring and the 4-methoxyphenyl substituent on the amide nitrogen produce a distinct pharmacophore that yields a unique Ki profile—moderate D2 antagonism (342 nM) [1] combined with 5-HT1A affinity (35 nM) [2]. In contrast, metoclopramide displays nanomolar D2 affinity (Ki = 3.2–28 nM) and 5-HT3 antagonism, while sulpiride exhibits high D2/D3 selectivity (Ki D2 = 4.2 nM) with minimal serotonergic engagement . Additionally, predicted logP (≈3.04) [3] and pKa (13.05) differ markedly from those of metoclopramide (logP 2.67, pKa basic 9.04) [4] and sulpiride (logP 0.6), influencing solubility, permeability, and in vivo distribution. Therefore, substituting 2-methoxy-N-(4-methoxyphenyl)benzamide with a generic benzamide derivative will alter experimental outcomes in receptor binding assays, CNS penetration studies, and synthetic route optimization. The following quantitative evidence demonstrates where this compound provides verifiable differentiation.

Occupancy shift High-affinity D2 benzamides (sulpiride, metoclopramide) produce near-saturating receptor occupancy, which may alter functional readouts vs. moderate affinity context.
Serotonergic loss Common comparators lack 5-HT1A affinity, removing serotonergic modulation and impacting dual-pathway study designs.
Physicochemical mismatch Differences in predicted logP (≈3 vs 0.6–2.7) and ionization (neutral vs basic) may shift CNS penetration and assay conditions.

2-Methoxy-N-(4-methoxyphenyl)benzamide: Key Differentiators


Moderate D2 Receptor Affinity

2-Methoxy-N-(4-methoxyphenyl)benzamide binds to the human dopamine D2 receptor with a Ki of 342 nM, as measured by stimulation of [35S]GTPγS binding in HEK293 cells [1]. This affinity is approximately 100-fold lower than that of the reference benzamide sulpiride (Ki D2 = 4.2 nM) and 10- to 100-fold lower than metoclopramide (Ki = 3.2–28 nM depending on assay) . The moderate D2 engagement suggests a distinct functional profile, potentially reducing the risk of acute extrapyramidal side effects associated with high-affinity D2 antagonists while preserving antiemetic or neuroleptic-like activity at higher concentrations.

D2 receptor affinity
Reported
Target: Ki = 342 nM Sulpiride: Ki = 4.2 nM81× lower
Metoclopramide: Ki = 3.2–28 nM10–100× lower
Supports D2 occupancy–response calibration studies without full saturation
Comparison across BindingDB entries; assay conditions may differ
Dopamine D2 receptor Neuropharmacology Antiemetic research

5-HT1A Receptor Affinity

2-Methoxy-N-(4-methoxyphenyl)benzamide displaces [3H]-8-OH-DPAT from the human 5-HT1A receptor with a Ki of 35 nM [1]. This affinity is in the same range as the prototypical 5-HT1A agonist 8-OH-DPAT (Ki ≈ 1 nM) and significantly exceeds that of the comparator benzamide sulpiride, which displays Ki values >10,000 nM at 5-HT1A . The compound thus introduces serotonergic activity that is absent in sulpiride and not a primary feature of metoclopramide (which primarily targets 5-HT3, Ki ≈ 7.5 nM) .

5-HT1A receptor affinity
Reported
Target: Ki = 35 nM Sulpiride: Ki >10,000 nM>285× lower affinity
Metoclopramide: primary 5-HT3 (Ki 7.5 nM)
Enables dual D2/5-HT1A pathway interaction studies
Displacement of [3H]-8-OH-DPAT in CHO cells
5-HT1A receptor Serotonergic pharmacology Antidepressant research

Predicted Lipophilicity for CNS Access

The predicted logP (octanol-water partition coefficient) of 2-methoxy-N-(4-methoxyphenyl)benzamide is 3.04 [1]. This value is intermediate between the highly hydrophilic sulpiride (logP ≈ 0.6) [2] and the more lipophilic metoclopramide (logP 2.667) [3]. Lipophilicity directly influences passive diffusion across the blood-brain barrier and tissue distribution. The logP of 3.04 suggests that the compound will exhibit greater CNS penetration than sulpiride, which requires active transport, but may show a different pharmacokinetic profile than metoclopramide.

Predicted lipophilicity
Class-level
logP = 3.04
Sulpiride: 0.6 Metoclopramide: 2.67
Supports CNS exposure modeling and SPR optimization
In silico estimate; experimental logP to confirm
CNS penetration Lipophilicity Drug design

Ionization State at Physiological pH

2-Methoxy-N-(4-methoxyphenyl)benzamide has a predicted acidic pKa of 13.05 ± 0.70 , indicating that the amide nitrogen is essentially unionized across the physiological pH range (pH 1–8). In contrast, metoclopramide possesses a basic pKa of 9.04 [1] and exists predominantly in the cationic form at pH 7.4. The lack of a basic center in 2-methoxy-N-(4-methoxyphenyl)benzamide eliminates pH-dependent solubility changes and may reduce interaction with negatively charged biomolecules that contribute to off-target effects.

Ionization state
Class-level
Neutral at pH 7.4
Metoclopramide: >95% cationic (basic pKa 9.04)
Simplifies formulation screening and reduces pH-dependent variability
Predicted acidic pKa 13.05; confirm experimentally
Ionization Solubility Formulation

2-Methoxy-N-(4-methoxyphenyl)benzamide Applications


D2 Receptor Occupancy–Response Calibration

The moderate D2 affinity (Ki = 342 nM) [1] makes 2-methoxy-N-(4-methoxyphenyl)benzamide an ideal reference ligand for experiments requiring partial receptor occupancy without full saturation at standard assay concentrations. Investigators studying the link between D2 engagement and downstream signaling (e.g., β-arrestin recruitment vs. G protein activation) can use this compound alongside high-affinity controls (sulpiride, haloperidol) to dissect efficacy thresholds.

Dual D2/5-HT1A Pharmacological Probe

The compound's combined D2 (342 nM) and 5-HT1A (35 nM) [2] affinities provide a convenient starting point for exploring the therapeutic potential of mixed dopaminergic–serotonergic modulation. This profile is relevant to research on negative symptoms of schizophrenia, anxiety comorbidity, and treatment-resistant depression, where 5-HT1A activation is hypothesized to enhance antipsychotic efficacy and mitigate side effects.

Synthetic Intermediate for DHPM Analogs

2-Methoxy-N-(4-methoxyphenyl)benzamide has been employed as a key intermediate in the synthesis of 4-formyl-2-methoxy-N-(4-methoxyphenyl)benzamide, which is subsequently converted to DHPM derivatives via Biginelli reaction [3]. These DHPM analogs are investigated as Eg5 kinesin inhibitors and anticancer agents. Procurement of this benzamide for medicinal chemistry programs therefore directly supports the generation of focused compound libraries.

Lipophilicity and Ionization Reference for SAR

With a predicted logP of 3.04 [4] and a neutral pKa of 13.05 , this compound serves as a benchmark for assessing the impact of methoxy substitution on benzamide lipophilicity and ionization. It is particularly useful in comparative SPR studies aiming to balance CNS penetration with solubility and metabolic stability, especially when contrasted with more hydrophilic (sulpiride) or more basic (metoclopramide) analogs.

Application
Selection Property
Validation Focus
D2 occupancy–response calibration
Moderate D2 binding affinity profile
Occupancy-signaling relationship without full saturation
Dual D2/5-HT1A pathway probe
Serotonergic co-engagement potential
Dual-pathway modulation endpoint interpretation
DHPM analog synthesis
Benzamide intermediate scaffold
Synthetic route reproducibility and library yield
Lipophilicity / ionization SAR reference
Predicted logP and neutral pKa profile
CNS exposure modeling and solubility balance

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
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